Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride
Description
Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate hydrochloride is a piperidine derivative with a phenyl group at the 2-position and a methyl ester at the 4-position, forming a stereospecific hydrochloride salt. This compound is structurally characterized by its bicyclic framework, which combines aromatic and aliphatic functionalities.
Key properties include:
- Molecular formula: C₁₃H₁₆ClNO₂
- Molecular weight: ~261.7 g/mol (estimated from analogs in ).
- Stereochemistry: The (2S,4R) configuration ensures specific spatial interactions in biological systems.
- Applications: Research applications in medicinal chemistry, particularly as intermediates for opioid analogs or enzyme inhibitors .
Properties
IUPAC Name |
methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-7-8-14-12(9-11)10-5-3-2-4-6-10;/h2-6,11-12,14H,7-9H2,1H3;1H/t11-,12+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDZRXKCRRLYSW-LYCTWNKOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC(C1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCN[C@@H](C1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride typically involves the use of piperidine derivatives and phenylacetic acid derivatives. One common method includes the esterification of 2-phenylpiperidine-4-carboxylic acid with methanol in the presence of a strong acid catalyst, followed by the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride serves as a crucial intermediate in the synthesis of complex organic molecules. Its piperidine structure allows for modifications that can lead to various derivatives with enhanced biological activities .
Synthetic Routes
The compound can be synthesized through several methods:
- Formation of the Piperidine Ring : This involves cyclization reactions with appropriate precursors.
- Esterification : The carboxylic acid is converted to an ester using methanol and an acid catalyst.
- Substitution Reactions : The introduction of different substituents can yield various functionalized derivatives.
Biological Applications
Pharmacological Properties
Research indicates that this compound exhibits notable pharmacological properties, particularly in analgesia and neuroprotection:
- Analgesic Effects : Studies have shown that derivatives of piperidine possess potent analgesic properties, making them candidates for pain management therapies. For instance, modifications to the piperidine structure have been linked to enhanced efficacy in pain relief models .
- Neuroprotective Potential : The compound may interact with neurotransmitter systems, particularly dopamine and serotonin pathways, which are vital for treating neurodegenerative diseases like Alzheimer's .
Therapeutic Investigations
Case Studies and Findings
Several studies highlight the therapeutic potential of this compound:
Industrial Applications
Pharmaceutical Production
this compound is utilized in the pharmaceutical industry for the development of novel analgesics and neuroprotective agents. Its structural versatility allows for the creation of a range of compounds tailored to specific therapeutic needs .
Mechanism of Action
The mechanism of action of Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine/Pyrrolidine Core
(a) Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate hydrochloride
- Structure : Replaces the phenyl group with a hydroxyl (-OH) at the 4-position.
- Molecular formula: C₇H₁₄ClNO₃ .
- Molecular weight : 195.64 g/mol.
- Key differences :
(b) Meperidine Hydrochloride
- Structure : 1-methyl-4-phenylpiperidine-4-carboxylate ethyl ester hydrochloride.
- Molecular formula: C₁₅H₂₁NO₂•HCl .
- Molecular weight : 283.8 g/mol.
- Key differences :
(c) trans-4-(4-Iodobenzyl)-L-proline Hydrochloride
- Structure : Pyrrolidine core with a 4-iodobenzyl group and carboxylic acid methyl ester.
- Molecular formula: C₁₃H₁₅ClINO₂ .
- Applications: Used in radiopharmaceuticals due to iodine’s isotopic properties .
Stereochemical and Functional Group Modifications
(a) (2S,4R)-4-Fluoropyrrolidine-2-carboxylate Hydrochloride
- Structure : Fluorine substitution at the 4-position of pyrrolidine.
- Molecular formula: C₆H₁₁ClFNO₂ .
- Molecular weight : 183.6 g/mol.
- Key differences :
(b) Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride
- Structure : Ethyl ester and 4-methyl substitution on piperidine.
- Molecular formula: C₉H₁₈ClNO₂ .
- Molecular weight : 207.7 g/mol.
- Key differences :
Physicochemical and Pharmacological Properties
Biological Activity
Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C12H15NO2·HCl
- Molecular Weight: 205.25 g/mol
- IUPAC Name: Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate
- CAS Number: 2377004-81-2
The biological activity of this compound is primarily attributed to its interaction with various molecular targets including receptors and enzymes. It has been studied for its potential roles in:
- Dopaminergic Activity : This compound has shown affinity for dopamine receptors, particularly the D2 receptor, which is crucial in the treatment of neuropsychiatric disorders. Its mechanism involves modulation of dopaminergic signaling pathways, potentially providing therapeutic effects in conditions like schizophrenia and Parkinson's disease .
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity through induction of apoptosis and inhibition of tumor cell proliferation. In vitro studies have shown that it can enhance cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
- Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in the management of Alzheimer's disease. The inhibition of these enzymes can lead to increased levels of acetylcholine, thus improving cognitive functions .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Effect | Reference |
|---|---|---|
| Dopamine Receptor Binding | High affinity | |
| Anticancer Activity | Cytotoxicity in vitro | |
| AChE Inhibition | Moderate inhibition | |
| BuChE Inhibition | Moderate inhibition |
Case Studies
- Dopaminergic Stabilization : A study involving a series of piperidine derivatives highlighted the role of this compound as a dopaminergic stabilizer. The compound demonstrated unique kinetic profiles that could potentially balance dopaminergic activity without inducing hyperactivity typically seen with traditional D2 antagonists .
- Anticancer Efficacy : In a recent investigation, this compound was assessed against various cancer cell lines including breast and lung cancer models. Results indicated significant cytotoxic effects and apoptosis induction compared to established chemotherapeutics like bleomycin, suggesting its potential as an alternative therapeutic agent .
- Cognitive Enhancement : Research has shown that compounds with similar structures can enhance cognitive functions by inhibiting cholinesterases. This compound was evaluated for its AChE inhibitory properties and showed promising results, indicating possible applications in treating Alzheimer's disease .
Q & A
Q. How is the stereochemical configuration (2S,4R) verified experimentally?
- Answer : X-ray crystallography is the gold standard. Single-crystal diffraction data, refined using programs like SHELXL, provide unambiguous assignment of stereochemistry. For example, analogous piperidine derivatives (e.g., trans-4′-Cl-PAT hydrochloride) have been resolved via crystallography .
Q. What safety precautions are critical when handling this compound?
- Answer : Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation of HCl vapors.
- PPE : Wear gloves, goggles, and lab coats to prevent skin/eye contact.
- Storage : Store at 2–8°C in airtight containers, away from oxidizers .
Advanced Research Questions
Q. How can chiral purity be maintained during synthesis, and what analytical methods validate enantiomeric excess?
- Answer : Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to preserve stereochemistry. Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) or polarimetric analysis quantifies enantiomeric excess. For example, analogs like lincomycin hydrochloride use HPLC with ≥98% purity thresholds .
Q. What computational tools aid in predicting the compound’s reactivity or biological activity?
- Answer : Density Functional Theory (DFT) models predict electronic properties (e.g., HOMO/LUMO energies), while molecular docking (AutoDock Vina) assesses binding affinity to targets like opioid receptors. PubChem data (e.g., InChI keys) enable cheminformatics workflows for SAR studies .
Q. How do structural modifications (e.g., substituent changes) impact physicochemical properties?
- Answer : Modifying the phenyl group (e.g., electron-withdrawing groups) alters logP and solubility. For instance, replacing the phenyl with a 3-iodobenzyl group (as in analog C12H15ClINO2) increases molecular weight and polar surface area, affecting bioavailability .
Q. What strategies resolve discrepancies in crystallographic data refinement?
- Answer : Discrepancies (e.g., thermal motion artifacts) are addressed by:
- Data Collection : High-resolution datasets (≤1.0 Å) reduce noise.
- Refinement : SHELXL’s TWIN/BASF commands correct for twinning, while Hirshfeld atom refinement (HAR) improves hydrogen positioning .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
- Answer : Accelerated stability studies (ICH guidelines):
Q. What in vitro assays evaluate its potential as a CNS-active agent?
- Answer :
- Receptor Binding : Competitive assays (e.g., μ-opioid receptor binding using [³H]-naloxone).
- Functional Assays : cAMP accumulation or calcium flux in neuronal cell lines.
- Metabolic Stability : Microsomal incubation (e.g., human liver microsomes) to assess CYP450-mediated degradation .
Methodological Notes
- Data Sources : Structural data from NIST and PubChem ensure reliability .
- Contradictions : While SHELX is widely used, alternative software (e.g., PHENIX) may offer better automation for macromolecules .
- Best Practices : Cross-validate chiral purity using orthogonal methods (HPLC + NMR) to avoid false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
